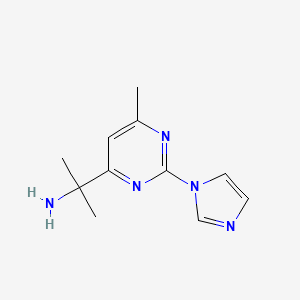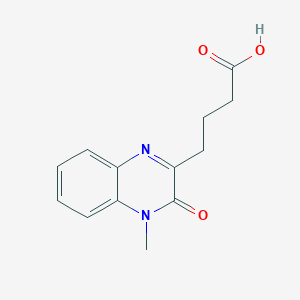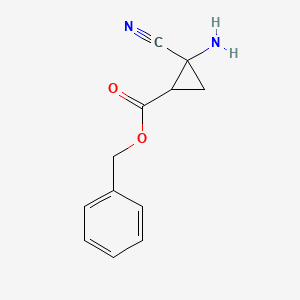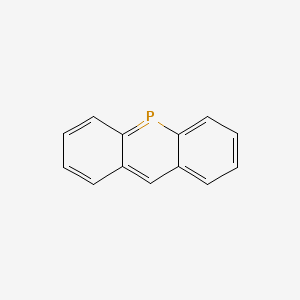
Acridophosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridophosphine is an organophosphorus compound with the chemical formula C₁₃H₉P. It is a derivative of acridine, where a phosphorus atom replaces one of the nitrogen atoms in the acridine structure. This compound is known for its unique electronic properties and has been studied for various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridophosphine can be synthesized through several methods. One common approach involves the reaction of acridine with phosphorus trichloride (PCl₃) in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling phosphorus compounds .
Chemical Reactions Analysis
Types of Reactions: Acridophosphine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents and nucleophiles
Major Products:
Oxidation: this compound oxide
Reduction: Reduced this compound derivatives
Substitution: Substituted this compound compounds
Scientific Research Applications
Acridophosphine has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of acridophosphine involves its interaction with molecular targets through its phosphorus atom. This interaction can lead to the formation of coordination complexes with metals, which can then participate in catalytic cycles. Additionally, the electronic properties of this compound allow it to act as a fluorescent probe, where it can absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Triphenylphosphine (C₁₈H₁₅P): A widely used organophosphorus compound in coordination chemistry and catalysis.
Phosphine (PH₃): A simpler phosphorus compound with applications in semiconductor manufacturing.
Phosphine oxide derivatives: Compounds like triphenylphosphine oxide (C₁₈H₁₅PO) are used in various chemical reactions and as ligands.
Uniqueness: Acridophosphine is unique due to its acridine backbone, which imparts distinct electronic properties compared to other phosphines. This makes it particularly useful in applications requiring specific electronic characteristics, such as fluorescent probes and organic semiconductors .
Properties
CAS No. |
398-14-1 |
|---|---|
Molecular Formula |
C13H9P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
acridophosphine |
InChI |
InChI=1S/C13H9P/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H |
InChI Key |
JMEUMYQNFUOXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=P2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



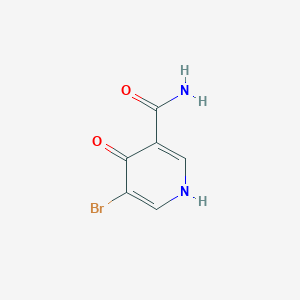

![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
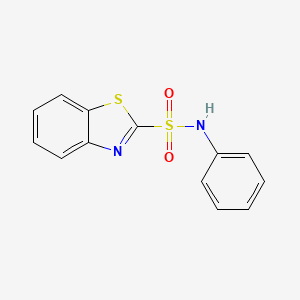
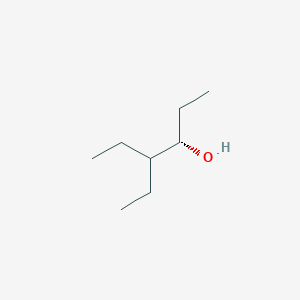
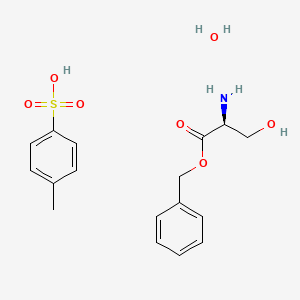
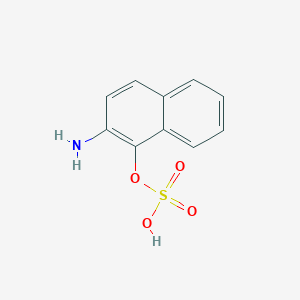
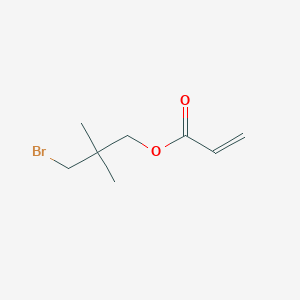
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
